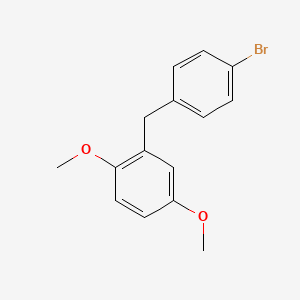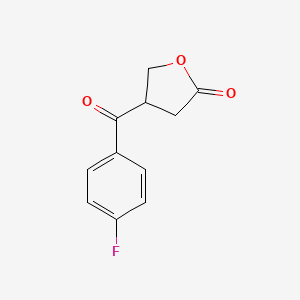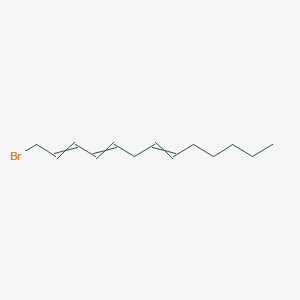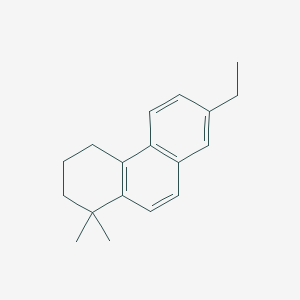
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is a polycyclic aromatic hydrocarbon It is a derivative of phenanthrene, characterized by the presence of an ethyl group at the 7th position and two methyl groups at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene typically involves multi-step organic reactions. One common method is the alkylation of phenanthrene derivatives. The process may involve:
Friedel-Crafts Alkylation: Using ethyl chloride and aluminum chloride (AlCl3) to introduce the ethyl group.
Methylation: Introduction of methyl groups using methyl iodide (CH3I) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction efficiency and scalability.
化学反応の分析
Types of Reactions
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form ketones or carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) to reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation.
Major Products
Oxidation: Formation of phenanthrenequinone or carboxylic acids.
Reduction: Formation of fully hydrogenated phenanthrene derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and enzymes. This can lead to various biological effects, including anti-inflammatory, antioxidant, or anticancer activities.
類似化合物との比較
Similar Compounds
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Similar structure with isopropyl and trimethyl groups.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: A related compound with a naphthalene core.
Uniqueness
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
84744-09-2 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
7-ethyl-1,1-dimethyl-3,4-dihydro-2H-phenanthrene |
InChI |
InChI=1S/C18H22/c1-4-13-7-9-15-14(12-13)8-10-17-16(15)6-5-11-18(17,2)3/h7-10,12H,4-6,11H2,1-3H3 |
InChIキー |
QBHYTIGFRTYBBG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


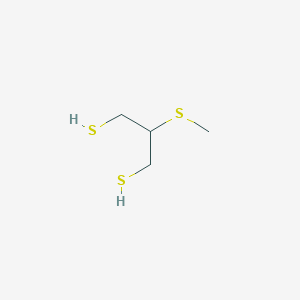
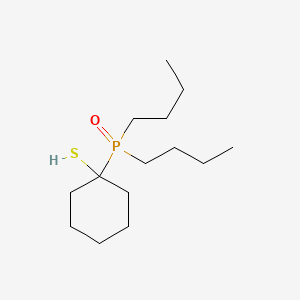
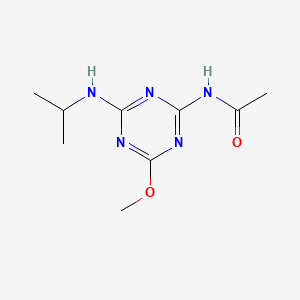
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
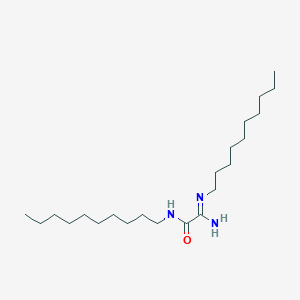
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
